Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid Methyl Ester Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 1044244-99-6
VCID: VC0135869
InChI: InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3
SMILES: CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol

Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid Methyl Ester

CAS No.: 1044244-99-6

Reference Standards

VCID: VC0135869

Molecular Formula: C12H20O6

Molecular Weight: 260.28 g/mol

Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid Methyl Ester - 1044244-99-6

CAS No. 1044244-99-6
Product Name Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid Methyl Ester
Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
IUPAC Name methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate
Standard InChI InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3
Standard InChIKey XEXIPMYISVSJSK-UHFFFAOYSA-N
SMILES CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O
Canonical SMILES CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O
PubChem Compound 24970949
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator